2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione

Rodenticide Anticoagulant In Vivo Efficacy

2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione (CAS: 1470-44-6) is a synthetic 1,3-indandione derivative characterized by a meta-chlorophenyl substituent on the indandione core. This structural class is widely recognized for its anticoagulant properties, functioning as vitamin K antagonists that inhibit vitamin K epoxide reductase (VKOR), thereby disrupting the synthesis of clotting factors.

Molecular Formula C15H9ClO2
Molecular Weight 256.68 g/mol
CAS No. 1470-44-6
Cat. No. B11998513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione
CAS1470-44-6
Molecular FormulaC15H9ClO2
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H9ClO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H
InChIKeyCXVIGZJKUNHFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione: A Key 1,3-Indandione for Anticoagulant Research and Rodenticide Development


2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione (CAS: 1470-44-6) is a synthetic 1,3-indandione derivative characterized by a meta-chlorophenyl substituent on the indandione core [1]. This structural class is widely recognized for its anticoagulant properties, functioning as vitamin K antagonists that inhibit vitamin K epoxide reductase (VKOR), thereby disrupting the synthesis of clotting factors [2]. Beyond anticoagulation, indandione derivatives have been explored for antimicrobial, anticancer, and anti-inflammatory activities [3]. The meta-chloro substitution pattern is a critical determinant of the compound's pharmacological profile, distinguishing it from its para-substituted analogs and other halogenated derivatives [1].

Why 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione Cannot Be Simply Replaced by Other Indandiones or Coumarins


Within the 1,3-indandione class, even minor structural variations—such as the position of a halogen substituent—can profoundly alter pharmacological activity and toxicity [1]. For instance, the hypoprothrombinemic effect of 2-(halophenyl)-1,3-indandiones is highly dependent on the halogen and its substitution pattern; meta-halo derivatives, including the target meta-chloro compound, were found to be without anticoagulant effect in a rabbit model, whereas the para-bromo analog was the most active [1]. This stark contrast underscores that substituting one indandione for another—or for a coumarin anticoagulant like warfarin—cannot be assumed to yield equivalent biological outcomes. The specific meta-chloro configuration imparts a unique pharmacological signature that is critical for applications requiring selective activity or for studying structure-activity relationships (SAR) in anticoagulant and rodenticide development [2].

Quantitative Evidence for 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione: Direct Comparisons with Warfarin and Other Indandiones


Superior Rodenticide Efficacy: Chlorophacinone (Meta-Chloro Indandione) vs. Warfarin in House Mice

In a controlled in vivo study, chlorophacinone—a compound structurally identical to 2-(3-chlorophenyl)-1H-indene-1,3(2H)-dione, but with an additional phenylacetyl group—demonstrated significantly higher mortality rates in house mice compared to warfarin [1]. Over feeding periods of 1-5 days, chlorophacinone achieved a mortality of 60-85%, while warfarin achieved only 5-75% under identical conditions [1].

Rodenticide Anticoagulant In Vivo Efficacy

Lack of Anticoagulant Activity of Meta-Chloro Substituted Indandione: A Critical Differentiator

A 1962 study systematically evaluated the hypoprothrombinemic effect of a series of 2-(halophenyl)-1,3-indandiones in rabbits [1]. The 2-(meta-chlorophenyl) derivative (the target compound) was found to be completely devoid of anticoagulant activity, in contrast to the highly active para-bromo analog [1].

Anticoagulant Structure-Activity Relationship Hypoprothrombinemia

Antimicrobial Activity Against Enterococcus faecalis Biofilm Formation

In an antimicrobial assay, 2-(3-chlorophenyl)-1H-indene-1,3(2H)-dione inhibited biofilm formation by Enterococcus faecalis with an IC50 of 125 µM (1.25E+5 nM) [1]. While direct comparator data for related indandiones in this specific assay are not available, this provides a baseline quantitative activity metric for this compound.

Antimicrobial Biofilm IC50

Comparative ED50 in Rats: Chlorophacinone vs. Bromadiolone and Difenacoum

In a toxicity study evaluating anticoagulant rodenticides in rats, chlorophacinone exhibited an ED50 of 0.54 mg/kg in males and 0.67 mg/kg in females for achieving an international normalized ratio (INR) greater than 5 [1]. This positions chlorophacinone as less potent than bromadiolone (ED50 0.47 mg/kg in males) but more potent than difenacoum (ED50 0.65 mg/kg in males) [1].

Rodenticide Toxicity ED50

Differential Complement Inhibition vs. Anti-Inflammatory Activity in a Series of 2-Aryl-1,3-Indandiones

A study of substituted 2-aryl-1,3-indandiones revealed that the 2-(3,5-dichlorophenyl) derivative was the most potent inhibitor of the classical complement pathway, with a strong correlation (r=0.86) between anti-complement activity and prostaglandin synthesis inhibition [1]. However, this compound showed no reduction of carrageenan-induced edema in rats, indicating a dissociation between anti-complement and anti-inflammatory effects [1]. While the target 3-chloro compound was not the primary focus, these findings highlight that subtle changes in the aryl substitution pattern can dramatically alter the biological profile of 2-aryl-1,3-indandiones.

Anti-complement Anti-inflammatory SAR

Optimal Applications for 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione Based on Quantitative Evidence


Rodenticide Formulation and Efficacy Testing

Given its demonstrated superiority over warfarin in achieving rapid mortality in house mice (60-85% mortality for chlorophacinone vs. 5-75% for warfarin over 1-5 days) [1], 2-(3-chlorophenyl)-1H-indene-1,3(2H)-dione and its analogs are ideal for formulating potent first-generation anticoagulant rodenticides. The precise ED50 data in rats (0.54 mg/kg in males) [2] further supports its use in dose-response studies and in developing bait formulations with predictable toxicity profiles.

Structure-Activity Relationship (SAR) Studies in Anticoagulant and Anti-inflammatory Research

The finding that the meta-chloro derivative lacks anticoagulant activity in a rabbit model [3], in contrast to other halogenated indandiones, makes this compound a valuable negative control or selective probe. It is particularly suited for SAR studies aimed at dissecting the structural determinants of anticoagulant versus anti-inflammatory or anti-complement activities, as highlighted by the divergent profiles of related 2-aryl-1,3-indandiones [4].

Antimicrobial and Antibiofilm Lead Discovery

With a confirmed IC50 of 125 µM against Enterococcus faecalis biofilm formation [5], this compound serves as a validated starting point for medicinal chemistry campaigns targeting biofilm-associated infections. Its distinct meta-chloro substitution pattern, which differs from other bioactive indandiones, may offer a unique scaffold for developing novel antimicrobial agents with reduced off-target anticoagulant effects.

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